molecular formula C5H11NO3 B11958151 N-[2-(2-Hydroxyethoxy)ethyl]formamide CAS No. 71172-48-0

N-[2-(2-Hydroxyethoxy)ethyl]formamide

Cat. No.: B11958151
CAS No.: 71172-48-0
M. Wt: 133.15 g/mol
InChI Key: XSFKXJUCOOIVRH-UHFFFAOYSA-N
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Description

Compound Overview and Properties N-[2-(2-Hydroxyethoxy)ethyl]formamide is an organic compound with the molecular formula C 5 H 11 NO 3 and a molecular weight of 133.15 g/mol . Its chemical structure features both formamide and hydroxyethoxy functional groups, which can contribute to its solubility and reactivity. The compound has a reported density of approximately 1.099 g/cm³ and a high boiling point of around 356.2°C at 760 mmHg, indicating its thermal stability . Research Applications and Utility This compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, incorporating polar and hydrophilic elements, makes it a potential building block for the development of more complex molecules. Formamide derivatives, in general, are known to function as more than just solvents; they can act as reagents, catalysts, or stabilizers in various chemical transformations . Specifically, this compound is related to compounds used in synthetic pathways for active pharmaceutical ingredients. For instance, it is a key structural motif in the synthesis of important therapeutic agents such as the antipsychotic drug Quetiapine . Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. As with all formamide derivatives, proper safety precautions, including the use of personal protective equipment, should be observed in a controlled laboratory setting.

Properties

CAS No.

71172-48-0

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]formamide

InChI

InChI=1S/C5H11NO3/c7-2-4-9-3-1-6-5-8/h5,7H,1-4H2,(H,6,8)

InChI Key

XSFKXJUCOOIVRH-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NC=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of N 2 2 Hydroxyethoxy Ethyl Formamide

Established Synthetic Pathways for Formamide (B127407) Formation

The introduction of a formyl group onto a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available for the N-formylation of amines, many of which are chemoselective, allowing for the formylation of an amino group in the presence of other sensitive functionalities, such as hydroxyl groups. nih.gov

Amidation Reactions and Variants

Amidation reactions are a direct and widely used approach for the synthesis of formamides from the corresponding primary amine, 2-(2-aminoethoxy)ethanol (B1664899). These methods typically involve the use of a formylating agent.

Using Formic Acid: The reaction of an amine with formic acid is a straightforward method for N-formylation. nih.gov This reaction can be performed under various conditions, often with high yields. The reaction can be carried out neat or in a solvent like toluene, with azeotropic removal of water to drive the equilibrium towards the product. nih.gov Catalysts such as sodium formate (B1220265) or iodine can be employed to accelerate the reaction at room temperature or under mild heating. nih.govorganic-chemistry.org A significant advantage of this method is the selective N-formylation in the presence of hydroxyl groups, which is crucial for the synthesis of N-[2-(2-Hydroxyethoxy)ethyl]formamide. nih.gov

Using Formate Esters: Formate esters, such as ethyl formate or methyl formate, are also effective formylating agents. rsc.orgresearchgate.net The reaction is typically carried out by heating the amine with the formate ester, sometimes in the presence of a base or a catalyst. rsc.org Lipases have also been employed as biocatalysts for this transformation, offering a green and mild alternative. rsc.org The use of 2,2,2-trifluoroethyl formate (TFEF) has been reported as a highly versatile and selective reagent for the formylation of amines, including those with alcohol functionalities. organic-chemistry.org

A general representation of the N-formylation of 2-(2-aminoethoxy)ethanol is shown below:

HOCH₂CH₂OCH₂CH₂NH₂ + Formylating Agent → HOCH₂CH₂OCH₂CH₂NHCHO

Formylating AgentCatalyst/ConditionsSelectivityReference(s)
Formic AcidNeat, 80°CHigh N-selectivity nih.gov
Formic AcidToluene, reflux (Dean-Stark)High N-selectivity nih.gov
Formic AcidIodine (catalytic), 70°C, solvent-freeHigh N-selectivity organic-chemistry.org
Ethyl FormateNeat, 60°CGood researchgate.net
Methyl FormateBase (e.g., TBD), room temperatureGood nih.gov
2,2,2-Trifluoroethyl FormateHeatHigh N-selectivity organic-chemistry.org
This table presents various reagents and conditions for the N-formylation of amines, applicable to the synthesis of this compound.

Reductive Formylation Approaches

Reductive formylation offers an alternative pathway to formamides, often utilizing carbon dioxide (CO₂) as a C1 source, which is an environmentally benign and abundant feedstock.

CO₂ and a Reducing Agent: The N-formylation of amines can be achieved using CO₂ in the presence of a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com This reaction proceeds through the in situ formation of formoxyborohydride species. sigmaaldrich.com The process is often catalyst-free and can be carried out under ambient pressure. sigmaaldrich.com

Another approach involves the catalytic hydrogenation of CO₂ in the presence of the amine. google.com Homogeneous catalysts, such as cobalt-based systems, have been shown to be effective for this transformation. google.com The reaction conditions, including the choice of solvent and base, can influence the selectivity towards the formamide product. google.com

A related method is the reductive amination of aldehydes and ketones with ammonia (B1221849) and H₂ over a catalyst, which can be adapted for formamide synthesis. nih.govnih.gov For instance, a ruthenium-catalyzed one-pot N-formylation of carbonyl compounds with CO₂, NH₃, and H₂ has been reported. nih.gov

Strategies for the Construction of the 2-(2-Hydroxyethoxy)ethyl Moiety

The 2-(2-hydroxyethoxy)ethyl fragment is a key structural component of the target molecule. Its synthesis can be approached through several routes, primarily involving the modification of diethylene glycol or related precursors.

Ethylene (B1197577) Glycol Chain Extension Techniques

A common strategy for synthesizing the precursor amine, 2-(2-aminoethoxy)ethanol, is through the amination of diethylene glycol (DEG).

Direct Amination of Diethylene Glycol: Diethylene glycol can be directly aminated using ammonia in the presence of a catalyst. chemicalbook.comgoogle.com This industrial process often employs metal or metal oxide catalysts on supports like silica (B1680970) or alumina. chemicalbook.com The reaction is typically carried out at elevated temperatures (100-300°C) and pressures (10-260 Bar). chemicalbook.com A key challenge in this method is controlling the selectivity to obtain 2-(2-aminoethoxy)ethanol as the major product over side products like morpholine. google.com

CatalystTemperature (°C)Pressure (Bar)Molar Ratio (NH₃:DEG)Product Ratio (2AEE:Morpholine)Reference
Cobalt Oxide on Kieselguhr21014>203.1 chemicalbook.com
Cobalt Oxide on Kieselguhr21014>203.8 chemicalbook.com
This table summarizes reaction conditions for the direct amination of diethylene glycol to produce 2-(2-aminoethoxy)ethanol (2AEE).

Multi-step Synthesis from Diethylene Glycol: A more controlled, albeit longer, laboratory-scale synthesis involves a multi-step sequence starting from diethylene glycol. nist.gov One such pathway includes the selective tosylation of one of the hydroxyl groups of DEG, followed by nucleophilic substitution with a nitrogen-containing nucleophile. nist.gov For example, the mono-tosylated DEG can be reacted with potassium phthalimide (B116566), followed by hydrazinolysis to liberate the primary amine. nist.gov

An alternative to the phthalimide route is the conversion of the tosylate to an azide (B81097), followed by reduction to the amine. The reduction of the azide can be achieved using various methods, such as catalytic hydrogenation or with reducing agents like NaBH₄. researchgate.net

Selective Functionalization of Polyols

The selective functionalization of symmetrical polyols like diethylene glycol is a crucial step in many synthetic strategies targeting the 2-(2-hydroxyethoxy)ethyl moiety.

Selective Tosylation: The mono-tosylation of diethylene glycol can be achieved with controlled stoichiometry of tosyl chloride in the presence of a base like pyridine (B92270). nih.gov By carefully controlling the reaction conditions, the formation of the di-tosylated byproduct can be minimized. nih.gov Enzyme-catalyzed transesterification has also been explored for the selective functionalization of polyethylene (B3416737) glycols, which could be adapted for diethylene glycol. mdpi.com

Other Selective Reactions: Besides tosylation, other methods for the selective functionalization of one hydroxyl group in diethylene glycol include enzymatic reactions and the use of protecting groups. For instance, enzymatic catalysis can offer high regioselectivity under mild conditions. mdpi.com The use of a bulky protecting group could selectively protect one hydroxyl group, allowing for the functionalization of the other, followed by deprotection.

Chemical Transformations and Derivatization Studies of N 2 2 Hydroxyethoxy Ethyl Formamide

Reactivity at the Formamide (B127407) Group

The formamide group is a versatile functional group that can undergo several transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the formamide group is nucleophilic and can theoretically be alkylated or acylated.

N-Alkylation: The N-H bond in the formamide can be deprotonated by a strong base to form an amide anion, which can then react with an alkyl halide in a nucleophilic substitution reaction. The choice of base and solvent is crucial to avoid side reactions. Mechanochemical methods, which involve solvent-free reactions in a ball mill, have been shown to be effective for the N-alkylation of imides and could potentially be applied here. nih.gov

N-Acylation: Similarly, acylation can be achieved by reacting the formamide with an acyl chloride or anhydride, typically in the presence of a base to neutralize the HCl byproduct.

Predicted N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Predicted Product
N-Alkylation 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) N-alkyl-N-[2-(2-hydroxyethoxy)ethyl]formamide

Hydrolysis and Transamidation Pathways

Hydrolysis: The formamide bond can be cleaved under acidic or basic conditions to yield 2-(2-aminoethoxy)ethanol (B1664899) and formic acid. The hydrolysis of formamide itself has been studied, and it is known to proceed through a tetrahedral intermediate. nih.govresearchgate.net The reaction is generally slow at neutral pH but is accelerated by acid or base. researchgate.net

Transamidation: This process would involve the reaction of the formamide with an amine, leading to the exchange of the amino group. This reaction is often catalyzed by acids or bases.

Transformations Involving the Hydroxyl and Ether Linkages

The other end of the molecule, featuring a primary alcohol and an ether linkage, also presents opportunities for chemical modification.

Selective Oxidation and Reduction of Hydroxyl Groups

The primary hydroxyl group is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation and potassium permanganate (B83412) or chromic acid for carboxylic acid formation. Conversely, while the hydroxyl group is already in a reduced state, the formyl group could potentially be reduced.

Ether Cleavage and Formation Reactions

Ether linkages are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com In the case of N-[2-(2-Hydroxyethoxy)ethyl]formamide, cleavage would result in a mixture of haloethanol and aminoethanol derivatives.

Predicted Ether Cleavage Products

Reagent Predicted Products
HBr (excess) 2-bromoethanol and N-(2-bromoethyl)formamide

Polyether Chain Elongation and Functionalization

The terminal hydroxyl group can serve as a starting point for chain elongation. For instance, it can be deprotonated to form an alkoxide, which can then act as a nucleophile to open an epoxide ring, thereby extending the polyether chain. This process is fundamental in the synthesis of various polymers. The hydroxyl group can also be converted into other functional groups, such as halides or tosylates, to facilitate further nucleophilic substitution reactions.

Elaboration of this compound into Complex Scaffolds

This compound, with its combination of a formamide, an ether linkage, and a primary alcohol, presents a versatile platform for chemical elaboration. Its structural features allow for its use as a foundational piece in the construction of more complex molecular architectures, including pharmacologically relevant heterocyclic systems.

The synthesis of complex heterocyclic molecules is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of natural products and pharmaceutical agents. This compound is structurally related to key intermediates used in the synthesis of such compounds. Specifically, its carbon-nitrogen-ether backbone is a direct structural analog of the side chain required for the antipsychotic drug Quetiapine, which is a complex dibenzo[b,f] prepchem.comthiazepine derivative.

The formamide group can act as a protected form of the corresponding amine. In a synthetic sequence, the formyl group can be removed under hydrolytic conditions to liberate the free amine, 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975), which can then participate in subsequent reactions. This strategy of protecting a reactive amine as a formamide is a common tactic in multi-step organic synthesis to prevent unwanted side reactions. The elaboration into the dibenzothiazepine ring system to form Quetiapine serves as a prime example of how this structural motif is integrated into a complex heterocyclic framework. google.com

The primary documented application related to the this compound structure is in the synthesis of Quetiapine. The direct precursor for the drug's side chain is 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP), a secondary amine. nih.govnih.gov this compound is the N-formylated version of this key synthetic intermediate.

The synthesis of Quetiapine involves the condensation of HEEP with a dibenzo[b,f] prepchem.comthiazepine core. Several patented methods describe this crucial step. For instance, a common route involves the reaction of 11-chloro-dibenzo[b,f] prepchem.comthiazepine with HEEP. google.com Another approach describes a transamination reaction where dibenzo[b,f] prepchem.comthiazepin-11-ylamine is reacted directly with HEEP to produce Quetiapine.

While the literature primarily details the reaction with the pre-formed HEEP, the this compound molecule contains the necessary skeletal framework. The conversion would involve a de-formylation step to unmask the reactive secondary amine of HEEP, which is then used in the condensation step. The table below summarizes a typical final-step synthesis of Quetiapine using the HEEP intermediate.

Reactant 1Reactant 2SolventConditionsProductYield
11-piperazinyl-dibenzo[b,f] prepchem.com-thiazepine2-(2-chloroethoxy)ethanolN,N-dimethylformamide (DMF)HeatingQuetiapineNot specified
2-chloronicotinic acid1-(2-hydroxyethoxyethyl)piperazineDioxaneReflux (3 days)2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid~15%
Diethanolamine (starting material)Multiple steps (halogenation, acylation, cyclization)VariousMultiple1-[2-(2-hydroxyethoxy)ethyl]piperazine~86% (cyclization step)

Table 1: Examples of reactions involving the 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) intermediate, which is structurally related to this compound. Data sourced from prepchem.comgoogle.comgoogle.com.

Surfactants are amphiphilic molecules containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) portions. The structure of this compound, with its polar hydroxyl, ether, and formamide groups, makes its core inherently hydrophilic. In principle, this hydrophilic head group could be attached to a long-chain hydrophobic alkyl tail to create a non-ionic surfactant. However, a review of current scientific literature does not provide specific examples of this compound being directly utilized as a building block in the synthesis of novel surfactant molecules.

Theoretical and Computational Chemistry Approaches for N 2 2 Hydroxyethoxy Ethyl Formamide Systems

Quantum Chemical Characterization of Electronic Structure and Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of N-[2-(2-Hydroxyethoxy)ethyl]formamide, such as its geometry, stability, and electronic features.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

For formamide (B127407) and its derivatives, DFT has been successfully used to explore conformational preferences. For instance, studies on N-ethylformamide have utilized DFT to identify and characterize its different conformers. nih.gov Similar approaches for this compound would involve geometry optimization to locate the minimum energy structures. The presence of the flexible ethoxyethyl side chain suggests a complex potential energy surface with multiple stable conformers. DFT calculations would be crucial in determining the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Conformer of this compound

PropertyValue
Total Energy (Hartree)-475.12345
Dipole Moment (Debye)3.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0

Note: The data in this table is illustrative and represents typical outputs from DFT calculations. Specific values for this compound would require dedicated computational studies.

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can offer higher accuracy, albeit at a greater computational expense. These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are critical. For formamide decomposition pathways, high-level ab initio calculations like CCSD(T) have been employed to accurately determine reaction energies and barrier heights. acs.org

Semi-empirical methods, on the other hand, provide a faster, though less accurate, alternative. These can be useful for initial explorations of large conformational spaces before refining the results with more rigorous methods.

Molecular Dynamics Simulations for Conformational Landscapes

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. By locating transition states and calculating activation energies, researchers can predict the feasibility and kinetics of various reactions, such as hydrolysis, decomposition, or reactions with other molecules.

For example, theoretical studies on formamide have detailed its decomposition into smaller molecules like HCN, NH3, and CO, identifying key intermediates and transition states. acs.org Similar investigations into this compound could elucidate its thermal stability and potential degradation pathways. Furthermore, the role of formamide as a precursor in prebiotic chemistry suggests that its derivatives could also participate in complex reaction networks. nih.govacs.orgnih.gov Computational studies can help to unravel these intricate mechanisms. nih.govwiserpub.com

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayActivation Energy (kcal/mol)
Hydrolysis (Neutral)25
Hydrolysis (Acid-catalyzed)15
Thermal Decomposition40

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction mechanism studies. Actual values would be the result of specific computational investigations.

Structure-Reactivity and Structure-Function Relationship Predictions

By correlating calculated electronic and structural properties with observed reactivity or function, it is possible to establish structure-reactivity or structure-function relationships. For this compound, properties like the local reactivity of different atomic sites can be predicted using descriptors derived from quantum chemical calculations, such as electrostatic potentials and Fukui functions. These descriptors can indicate, for example, which sites are most susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions.

Chemoinformatics and QSAR Approaches for Analog Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models are valuable for designing analogs of this compound with desired properties. nih.gov QSAR studies aim to build statistical models that correlate chemical structure with a specific activity or property. nih.gov

To develop a QSAR model for a particular application of this compound, a dataset of related molecules with measured activities would be required. Various molecular descriptors, which are numerical representations of the molecules' structures, would then be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model. nih.gov Such a model could then be used to virtually screen new, un-synthesized analogs to prioritize those with potentially enhanced performance.

Advanced Applications of N 2 2 Hydroxyethoxy Ethyl Formamide Motifs in Materials and Specialty Chemistry

Role as a Chemical Intermediate in Pharmaceutical Manufacturing

The structural components of N-[2-(2-Hydroxyethoxy)ethyl]formamide are of significant interest in medicinal chemistry. The presence of a flexible, hydrophilic ether chain and hydrogen-bonding capable amide and hydroxyl groups are desirable features in drug candidates for improving pharmacokinetic properties.

Synthesis of Drug Precursors and Analogs

The this compound scaffold can be considered a valuable building block for the synthesis of more complex drug precursors and analogs. The terminal hydroxyl group offers a reactive site for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures.

While direct utilization of this compound in the synthesis of a specific commercial drug is not widely documented, the structural motif is present in advanced drug candidates. For instance, a potent and selective RAF inhibitor developed for targeting RAS mutant cancers, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, features a 2-(2-Hydroxyethoxy) side chain. nih.gov In the development of this inhibitor, a structure-based design approach led to the introduction of a pyridine (B92270) series with an alcohol side chain, which was found to interact with the DFG loop of the target protein, significantly improving cell potency. nih.gov This highlights the strategic importance of the hydroxyethoxy moiety in achieving desired biological activity and optimizing lead compounds. nih.govnih.govwuxiapptec.com

The synthesis of various bioactive molecules often involves the use of versatile scaffolds that can be readily modified. nih.govnih.govrsc.orgresearchgate.net The this compound molecule, with its distinct functional groups, is a candidate for such a role, enabling the generation of derivatives for screening and development. dndi.orgrsc.org

Table 1: Examples of Bioactive Molecules Featuring Related Structural Motifs

Compound NameTherapeutic AreaStructural Motif of Interest
N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamideOncology (RAF Inhibitor)2-(2-Hydroxyethoxy) group on a pyridine ring nih.gov
2-(2-Hydroxyethoxy)-3-hydroxysqualeneAnti-inflammatoryEthylene (B1197577) glycol moiety added to squalene (B77637) nih.gov
OxethazaineAnesthetic2,2'-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] scielo.brscielo.br

Contribution to Molecular Diversity in Drug Discovery

Molecular diversity is a cornerstone of modern drug discovery, enabling the exploration of a vast chemical space to identify novel hit and lead compounds. nih.gov The generation of chemical libraries with a high degree of structural and functional group diversity is crucial for the success of high-throughput screening campaigns. nih.govscirp.orgvt.edu

This compound is a molecule that can significantly contribute to molecular diversity. Its key attributes include:

Multiple Functional Groups: It possesses a primary alcohol, an ether, and a formamide (B127407) group. Each of these can participate in different types of non-covalent interactions with biological targets (e.g., hydrogen bonding, dipole-dipole interactions).

Hydrophilicity and Flexibility: The ethoxyethyl chain imparts hydrophilicity and conformational flexibility, which are important properties for modulating solubility and binding to target proteins.

Reactive Handle: The primary hydroxyl group serves as a convenient point for chemical modification, allowing for the attachment of this motif to various molecular scaffolds or for the building of diverse substituents. nih.gov

By incorporating a scaffold like this compound into a combinatorial library, chemists can introduce unique combinations of properties that may not be present in existing compound collections. scirp.org This approach, often referred to as 'scaffold hopping' or the use of 'privileged structures', can lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles. nih.govrsc.orgresearchgate.net

Integration into Surfactant and Corrosion Inhibition Systems

The functional groups present in this compound suggest its potential utility in the formulation of surfactants and corrosion inhibitors. The combination of a hydrophilic polyether-like chain and polar groups capable of interacting with metal surfaces is a common design principle for effective corrosion inhibitors.

Design and Mechanism of Action of Polyether-Containing Corrosion Inhibitors

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. scielo.brchem-soc.si The effectiveness of an inhibitor is largely dependent on its molecular structure, particularly the presence of heteroatoms (like oxygen and nitrogen) and pi-electrons, which can act as centers for adsorption. scielo.brchem-soc.si

This compound contains multiple adsorption centers:

Oxygen atoms in the ether linkage and hydroxyl group.

Nitrogen and oxygen atoms in the formamide group.

These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron (in the case of steel), leading to the formation of coordinate covalent bonds (chemisorption). chem-soc.si Additionally, in acidic environments, the nitrogen atom can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption).

Inhibitors containing both nitrogen and oxygen atoms, like this compound, often act as mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. scielo.brscielo.br Studies on other organic molecules with similar functionalities, such as diaminoalkanes and poly(2-ethyl-2-oxazoline), have demonstrated this mixed-type behavior and an increase in inhibition efficiency with higher concentrations. chem-soc.sinih.govnih.gov

Table 2: Inhibition Efficiency of Structurally Related Corrosion Inhibitors on Steel

InhibitorCorrosive MediumMax. Inhibition Efficiency (%)Type of Inhibition
Diaminohexane1 M HCl85.2Mixed (Inferred) chem-soc.si
Oxethazaine1 M HCl>90Mixed scielo.brscielo.br
Poly(2-ethyl-2-oxazoline)0.1 M HCl79Mixed nih.govnih.gov
N,N′-bis(2-hydroxyethoxyacetophenone)-2,2-dimethyl-1,2-propanediimineHCl SolutionHighMixed researchgate.net

Surface Adsorption Phenomena and Material Protection

The formation of a stable, adsorbed film on the material surface is critical for effective corrosion protection. The adsorption of an inhibitor like this compound onto a metal surface can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. scielo.brchem-soc.si

The process of adsorption involves the displacement of water molecules from the metal surface by the inhibitor molecules. The stability of the resulting protective film is determined by the strength of the interaction between the inhibitor and the metal. The multiple functional groups in this compound allow for multiple points of attachment to the surface, potentially leading to a more stable and dense protective layer. The combination of chemisorption (via O and N atoms) and physisorption (if the molecule is protonated) would result in a strong and durable barrier against corrosive species. scielo.br

Application in Functional Polymers and Monomers

The structure of this compound makes it a promising candidate for the synthesis of functional polymers and specialty monomers. The terminal hydroxyl group is a key feature, providing a reactive site for polymerization or for conversion into a polymerizable monomer.

The conversion of the hydroxyl group into an acrylate (B77674) or methacrylate (B99206) ester, for example, would yield a functional monomer. The synthesis of a related compound, N-(2-hydroxyethoxy)ethyl-acrylamide, has been reported, demonstrating the feasibility of creating such polymerizable derivatives. Polymers derived from such monomers would feature hydrophilic side chains containing both ether and amide functionalities. These characteristics could impart desirable properties such as:

Water solubility or swellability: Useful for applications in hydrogels, thickeners, and biocompatible materials.

Hydrogen bonding capability: The formamide group can act as both a hydrogen bond donor and acceptor, influencing the mechanical properties and thermal stability of the polymer.

Adhesion: The polar nature of the side chains could promote adhesion to various substrates.

Patents have described methods for producing polymers from N-vinyl formamide monomers, highlighting the interest in polymers containing formamide groups. googleapis.com Specialty acrylate monomers with ethoxyethoxy structures, such as 2-(2-ethoxyethoxy) ethyl acrylate (EOEOEA), are commercially available and used as reactive diluents to impart flexibility and improve adhesion in polymer systems. sigmaaldrich.com This suggests that a monomer derived from this compound could find applications in coatings, adhesives, and biomedical materials where specific surface properties and hydrophilicity are required. vt.edukowachemical.comspecialchem.comdtic.milresearchgate.net

Table 3: Potential Functional Monomers Derived from this compound

Monomer NamePotential Polymerization MethodKey Feature of Resulting Polymer
N-[2-(2-Acryloyloxyethoxy)ethyl]formamideFree Radical PolymerizationHydrophilic, flexible side chains
N-[2-(2-Methacryloyloxyethoxy)ethyl]formamideFree Radical PolymerizationIncreased chain stiffness vs. acrylate
N-[2-(2-Glycidyloxyethoxy)ethyl]formamideCationic or Anionic Ring-OpeningReactive epoxy groups for crosslinking

Polymeric Linkers and Cross-linking Agents

The distinct functionalities within this compound make it a prime candidate for the design of sophisticated polymeric architectures. The terminal hydroxyl group can be readily reacted with monomers or polymer backbones through esterification or etherification, incorporating the flexible and hydrophilic hydroxyethoxyethyl)formamide side chain. The formamide group, with its capacity for hydrogen bonding, can act as a physical cross-linking point, enhancing the mechanical properties and thermal stability of the resulting polymer.

In its role as a cross-linking agent, this compound can be chemically modified to bear multiple reactive sites. For instance, the hydroxyl group could be converted to an acrylate or methacrylate, allowing it to participate in free-radical polymerization, while the formamide's nitrogen could potentially be engaged in further reactions under specific conditions. This dual reactivity enables the formation of well-defined polymer networks with controlled cross-link density and hydrophilicity.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer ArchitectureRole of this compoundResulting Polymer Properties
Graft CopolymersAs a side chain grafted onto a polymer backboneEnhanced hydrophilicity, biocompatibility, and anti-fouling properties.
Block CopolymersAs a hydrophilic blockFormation of self-assembling nanostructures such as micelles or vesicles.
Cross-linked NetworksAs a cross-linking agentIncreased mechanical strength, swelling capacity, and thermal stability.

Surface Modification and Coating Applications

The modification of surfaces to impart specific properties is a cornerstone of modern materials science. This compound offers a compelling molecular tool for this purpose. Its hydroxyl group can be used to anchor the molecule to a variety of substrates, including metal oxides, silica (B1680970), and other hydroxyl-bearing surfaces, through the formation of covalent bonds or strong hydrogen bonds.

Once anchored, the exposed (2-hydroxyethoxy)ethylformamide moiety presents a hydrophilic and protein-resistant surface. This is of particular interest in the development of anti-fouling coatings for biomedical devices, marine applications, and filtration membranes. The flexible ethylene glycol-like chain is known to create a hydration layer that sterically hinders the adsorption of proteins and other biomacromolecules.

Specialty Chemical Applications

Beyond polymer and surface science, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature allows for selective chemical transformations at either the hydroxyl or the formamide group.

For example, the hydroxyl group can be a starting point for the synthesis of specialized surfactants and emulsifiers. By esterifying the hydroxyl group with a long-chain fatty acid, an amphiphilic molecule with a hydrophilic headgroup derived from the formamide and hydroxyethoxyethyl chain and a hydrophobic tail is created. The formamide group itself can be hydrolyzed to the corresponding amine, N-(2-(2-hydroxyethoxy)ethyl)amine, a versatile building block for pharmaceuticals, corrosion inhibitors, and gas-capture solvents.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides another avenue for the application of this compound. The formamide group is an excellent hydrogen bond donor and acceptor, allowing it to participate in the formation of well-defined supramolecular assemblies.

This capability is particularly relevant in the context of host-guest chemistry. This compound and its derivatives can be incorporated into larger host molecules, such as crown ethers or cyclodextrins, to enhance their guest-binding capabilities. The formamide group can provide an additional interaction site for the recognition and binding of specific guest molecules, such as anions or neutral organic species, through hydrogen bonding. The hydrophilic tail can also influence the solubility and aggregation behavior of the host-guest complexes in aqueous media.

Analytical Methodologies for N 2 2 Hydroxyethoxy Ethyl Formamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-[2-(2-Hydroxyethoxy)ethyl]formamide. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique information that, when combined, offers a complete structural profile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.govnist.gov Key absorptions include a broad band for the O-H stretch of the alcohol, N-H stretching of the secondary amide, and a strong absorption for the C=O stretch of the amide group. nist.govnist.gov

Interactive Table 1: Key IR Absorption Bands for this compound Data based on the condensed phase IR spectrum from the NIST WebBook. nist.gov

Wavenumber (cm⁻¹)Transmittance (%)AssignmentFunctional Group
~3300 (broad)~20-40O-H and N-H stretchingAlcohol (ROH) & Secondary Amide (R-NH-C=O)
~2900~40-60C-H stretchingAlkane (CH₂)
~1650~15C=O stretching (Amide I)Amide (R-C=O-NR'R'')
~1540~45N-H bending (Amide II)Secondary Amide (R-NH-C=O)
~1100~25C-O stretchingEther (R-O-R') & Alcohol (C-OH)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific published spectra for this compound are not widely available, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its structure. ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of unique carbon atoms. For related, simpler molecules like N-ethylformamide, detailed NMR data exists which can serve as a reference. chemicalbook.com

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH=O (Formyl)~8.1Singlet1H
-NH-~7.0 (broad)Broad Singlet1H
-OHVariable (broad)Broad Singlet1H
-O-CH₂-CH₂-OH~3.7Triplet2H
-O-CH₂-CH₂-N-~3.6Triplet2H
-N-CH₂-CH₂-O-~3.5Triplet2H
-N-CH₂-CH₂-O-~3.4Triplet2H

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 133.15 g/mol ), Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) could be used. nist.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺), along with fragment ions resulting from the cleavage of C-C, C-O, and C-N bonds. Data for related compounds like N-ethylformamide is available and shows characteristic fragmentation patterns. nist.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are the cornerstone for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

Due to its polarity and the presence of hydroxyl and amide groups, reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. A C18 column with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, would be effective. sielc.comnih.govsielc.com A UV detector can be used if the compound possesses a suitable chromophore, though its UV absorbance is expected to be low. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be coupled with the HPLC system. nih.gov

Interactive Table 3: Example HPLC Conditions for a Related Compound (N-ethyl-formamide) This method could be adapted for this compound, likely requiring a more polar mobile phase. sielc.com

ParameterCondition
ColumnNewcrom R1 (Reverse-Phase)
Mobile PhaseAcetonitrile (MeCN) and water with a phosphoric acid modifier
DetectionUV, MS-compatible (with formic acid instead of phosphoric acid)
ApplicationPurity assessment, preparative separation of impurities

Gas Chromatography (GC)

GC can be used for the analysis of this compound, particularly for assessing volatile impurities. libretexts.org Given its relatively high boiling point and polar nature, derivatization might be necessary to improve its thermal stability and chromatographic behavior. However, direct injection using a polar capillary column (e.g., a wax-type column) and a Flame Ionization Detector (FID) could also be feasible. youtube.comepa.gov The choice of carrier gas is typically inert, such as helium, nitrogen, or hydrogen. peakscientific.com

Advanced Analytical Approaches for Complex Mixture Analysis

For the analysis of complex matrices or for identifying trace-level impurities, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of this compound and its derivatives. nihs.go.jpmdpi.com It allows for the separation of components in a mixture by LC, followed by their detection and identification based on their mass-to-charge ratio by MS. This is particularly useful for identifying unknown impurities or degradation products, as it provides molecular weight information for each separated peak. nih.gov ESI is a common ionization source for this type of polar, non-volatile analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. dovepress.com It provides definitive identification of separated peaks by comparing their mass spectra with established libraries. This is crucial for identifying residual solvents or volatile by-products from the synthesis process.

Quality Control and Impurity Profiling in Synthesis

A critical aspect of manufacturing any chemical compound is quality control and impurity profiling. This involves identifying and quantifying impurities that may arise during synthesis or storage.

Potential impurities in the synthesis of this compound could include:

Starting Materials: Unreacted 2-(2-aminoethoxy)ethanol (B1664899) or formylating agents.

By-products: Compounds formed from side reactions, such as di-formylated or unreacted starting amine. For related syntheses, the removal of "des-ethyl" impurities is a known challenge. researchgate.netgoogle.com

Degradation Products: Products resulting from hydrolysis or oxidation of the final compound.

Residual Solvents: Solvents used during the synthesis or purification process. nih.gov

Analytical methods must be validated to be specific, precise, accurate, and linear for the quantification of this compound and its known impurities. nih.gov Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized. ulisboa.pt Techniques like HPLC with UV and/or MS detection are central to this process, allowing for the establishment of a comprehensive impurity profile to ensure the quality and consistency of the final product. researchgate.net

Future Research Directions and Translational Perspectives

Sustainable and Environmentally Benign Synthesis (Green Chemistry)

The future synthesis of N-[2-(2-Hydroxyethoxy)ethyl]formamide is poised to align with the principles of green chemistry. Traditional methods for creating formamides have often involved harsh reagents or conditions. However, modern research focuses on catalytic, atom-economical, and environmentally benign approaches for the N-formylation of amines. nih.govresearchgate.net The logical precursor for the target compound is 2-(2-aminoethoxy)ethanol (B1664899), a commercially available chemical. chemicalbook.com Future research will likely focus on the direct formylation of this precursor using green formylating agents like formic acid, which produces water as the only byproduct. researchgate.net

Key areas for investigation include the development and optimization of catalysts that are efficient, reusable, and non-toxic. Several promising catalytic systems have been developed for general N-formylation and could be adapted for the synthesis of this compound. rsc.orgnih.gov These include:

Homogeneous and Heterogeneous Acid Catalysis: Solid acid catalysts and recyclable organic acids like melaminetrisulfonic acid offer efficient formylation under solvent-free conditions. nih.gov

Metal Catalysis: Non-toxic metal catalysts, such as those based on iron, represent a significant improvement over more hazardous alternatives. rsc.org An iron(III) catalyst supported by an inorganic ligand has shown excellent activity and selectivity in coupling formic acid and various amines. rsc.org

Iodine Catalysis: Molecular iodine has emerged as a low-cost, environmentally friendly catalyst for N-formylation under solvent-free conditions, applicable to a wide range of amines, including those with additional functional groups. organic-chemistry.org

The goal is to develop a process that maximizes yield and purity while minimizing waste, energy consumption, and the use of hazardous solvents. The selective N-formylation in the presence of the hydroxyl group on the 2-(2-aminoethoxy)ethanol precursor would be a key challenge to address, though many modern catalytic systems show high chemoselectivity. nih.govorganic-chemistry.org

Catalytic SystemFormylating AgentConditionsAdvantagesPotential for this compound Synthesis
Iron(III)-Molybdate Complex rsc.orgFormic AcidMild conditionsUtilizes an abundant, non-toxic metal; high activity and selectivity.High potential due to chemoselectivity and use of a benign metal catalyst.
Solid Acid Magnetic Nanocatalyst nih.govFormic AcidMild, solvent-freeCatalyst is easily recoverable using a magnet and highly reusable.Excellent potential for creating a clean, recyclable synthesis process.
Molecular Iodine organic-chemistry.orgFormic Acid70°C, solvent-freeLow-cost, non-toxic catalyst; high efficiency and chemoselectivity.Very high potential due to operational simplicity and green credentials.
Melaminetrisulfonic Acid nih.govFormic Acid60°C, solvent-freeOrganic catalyst, avoids metal contamination; high yields.High potential for a metal-free synthesis pathway.

Exploration of Novel Reactivity and Catalysis

The trifunctional nature of this compound opens up a wide field for exploring its chemical reactivity. Future research could investigate its utility as a versatile building block or a functional ligand in catalysis.

Reactions of the Formamide (B127407) Group: The formamide moiety is a valuable synthetic intermediate. nih.gov Research could explore the dehydration of this compound to form the corresponding isocyanide, a highly reactive intermediate for synthesizing more complex heterocyclic structures. It could also serve as a precursor in Vilsmeier-Haack type reactions.

Reactions of the Hydroxyl Group: The terminal primary alcohol allows for a range of subsequent reactions, such as esterification or etherification. This could be used to attach the molecule to polymers, surfaces, or other functional molecules, creating new materials with tailored properties.

Use as a Catalytic Ligand: The presence of oxygen and nitrogen atoms with lone pairs of electrons suggests that this compound could act as a multidentate ligand for metal catalysts. Its unique structure could influence the stereoselectivity and efficiency of catalytic transformations, a key area for investigation in asymmetric synthesis.

Expanding the Scope of Applications in Emerging Technologies

While direct applications have yet to be established, the structure of this compound suggests its potential utility in several emerging technologies.

Polymer Chemistry: The molecule could be developed as a functional monomer. Following a modification to introduce a polymerizable group (e.g., acrylamide, similar to N-(2-hydroxyethoxy)ethyl-acrylamide prepchem.com), it could be incorporated into polymers. The resulting materials would feature hydrophilic side chains with hydrogen-bonding capabilities, potentially useful in hydrogels, coatings, or biomedical materials.

Sustainable Materials: Drawing parallels with related compounds like N-(2-formamidoethyl)formamide, which is used as a plasticizer for thermoplastic starch, this compound could be investigated as a novel bio-plasticizer. Its ether and hydroxyl groups may offer unique interactions with biopolymers like starch or cellulose, potentially improving their mechanical properties for use in biodegradable packaging.

Electronics and Energy Storage: Formamide and its derivatives are known for their high dielectric constants and ability to solvate salts, making them useful in electrolytes for capacitors or batteries. The potential of this compound as a high-boiling point, safer solvent or additive in electrolyte formulations for energy storage devices warrants investigation.

Interdisciplinary Research with Materials Science and Bio-related Fields

The most significant future potential for this compound likely lies at the intersection of different scientific disciplines.

Materials Science: Interdisciplinary research could focus on designing "smart" polymers by incorporating this molecule. The formamide group's ability to form strong hydrogen bonds could be exploited to create self-healing materials or materials with tunable thermal properties. Its use as a dispersing agent for nanoparticles (e.g., graphene oxide, metal oxides) to create advanced composites is another promising avenue.

Bio-related Fields: The hydroxyethoxy moiety is a well-known structural feature used to enhance water solubility and biocompatibility. This suggests that this compound could be explored as a biocompatible solvent for drug formulation or as a cryoprotectant for cells and tissues. Its hydrogen-bonding capability makes it an interesting candidate for studying interactions with proteins and other biomolecules, potentially as a stabilizer or a modulator of enzyme activity. Future studies using computational tools and high-throughput screening could rapidly assess its potential in various biological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-[2-(2-Hydroxyethoxy)ethyl]formamide, and how are intermediates validated?

  • The compound is synthesized via carbamate-based intermediates, as exemplified by the reaction of tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate under controlled conditions. Characterization relies on LCMS (m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes under condition SQD-FA05) to confirm molecular weight and purity .
  • Key steps include protecting group strategies for hydroxy and amino functionalities, followed by deprotection and formylation. Validation requires cross-referencing spectral data (e.g., mass spectrometry) with synthetic yields.

Q. How can HPLC parameters be optimized to analyze this compound and its impurities?

  • Based on pharmacopeial data for structurally related formamides, retention times (e.g., 0.4–2.2 minutes) and relative response factors (1.00–1.75) guide method development .
  • Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Adjust flow rates (e.g., 1.0 mL/min) and column temperatures (25–40°C) to optimize peak resolution. Relative retention times for impurities should be validated against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Store the compound in a dark, inert atmosphere at –20°C to prevent degradation . Follow Class 2 chemical safety guidelines (per formamide analogs), including fume hood use, PPE (gloves, goggles), and segregated waste disposal for contaminated materials .

Advanced Research Questions

Q. How can researchers address discrepancies between LCMS and HPLC data during structural validation?

  • Contradictions may arise from ion suppression in LCMS or co-elution of impurities in HPLC. To resolve:

  • Perform MS/MS fragmentation to confirm the molecular ion peak matches the expected structure .
  • Use orthogonal methods (e.g., NMR spectroscopy) to cross-validate functional groups. Adjust HPLC mobile phase pH to improve separation of isobaric species .

Q. What strategies are effective in quantifying trace impurities in this compound for pharmacological studies?

  • Employ relative response factor (RRF) calibration, as demonstrated for related formamides (RRF range: 1.00–1.75) .
  • Validate limits of detection (LOD) and quantification (LOQ) using spike-and-recovery experiments. For impurities with retention times >2.0 minutes, consider column aging or mobile phase degradation as confounding factors .

Q. What role could this compound play in drug delivery systems or polymer chemistry?

  • The compound’s hydroxyethoxy and formamide groups enable hydrogen bonding, making it a candidate for:

  • Drug-polymer conjugates : As a hydrophilic spacer in prodrugs (e.g., linking APIs to PEG-based carriers) .
  • Functionalized hydrogels : Crosslinking via formamide-mediated amidation reactions under mild conditions .
    • Experimental design should assess biocompatibility (e.g., cytotoxicity assays) and stability (e.g., hydrolysis studies at physiological pH) .

Methodological Best Practices

Q. How should researchers statistically validate purity data for this compound in publications?

  • Report mean ± SD for triplicate HPLC runs, with %RSD <2% for retention times. Use ANOVA to compare batch-to-batch variability. Include chromatograms highlighting baseline separation of impurities .
  • For LCMS, provide isotopic abundance ratios (e.g., [M+H]+ vs. [M+Na]+) to confirm molecular ion identity .

Q. What are the pitfalls in interpreting spectroscopic data for this compound?

  • LCMS pitfalls : Adduct formation (e.g., sodium or potassium) may skew m/z values. Use ion pairing agents (e.g., ammonium formate) to suppress adducts .
  • HPLC pitfalls : Column carryover from prior runs can mimic impurities. Implement rigorous column washing protocols (e.g., 10 column volumes of acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.